Kinase Selectivity Profiling: Vmax/Km Ratios Across Ca2+‑Dependent Kinases
Syntide 2 TFA displays a quantitative selectivity gradient across four Ca2+‑dependent kinases. The relative Vmax/Km ratios determined in rat tissue extracts are: CaMKII = 100, PKC = 22, phosphorylase kinase = 2, and myosin light chain kinase (MLCK) = 0.5 [1]. This represents a 4.5‑fold preference for CaMKII over PKC, a 50‑fold preference over phosphorylase kinase, and a 200‑fold preference over MLCK [1].
| Evidence Dimension | Relative Vmax/Km ratio (catalytic efficiency) across kinases |
|---|---|
| Target Compound Data | CaMKII = 100, PKC = 22, phosphorylase kinase = 2, MLCK = 0.5 (relative units) |
| Comparator Or Baseline | CaMKII (100) vs PKC (22), phosphorylase kinase (2), MLCK (0.5) |
| Quantified Difference | 4.5‑fold (CaMKII/PKC); 50‑fold (CaMKII/phosphorylase kinase); 200‑fold (CaMKII/MLCK) |
| Conditions | Rat tissue extracts; syntide‑2 phosphorylation assay with purified kinases (Hashimoto & Soderling, 1987) |
Why This Matters
This graded selectivity enables a single peptide substrate to discriminate CaMKII activity from PKC, phosphorylase kinase, and MLCK in complex biological samples, reducing the need for multiple substrate‑specific assays.
- [1] Hashimoto Y, Soderling TR. Calcium/calmodulin‑dependent protein kinase II and calcium/phospholipid‑dependent protein kinase activities in rat tissues assayed with a synthetic peptide. Arch Biochem Biophys. 1987;252(2):418‑425. View Source
